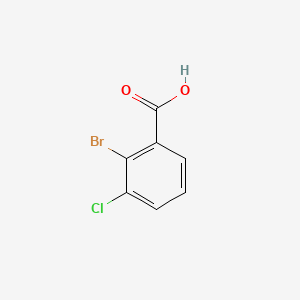

2-Bromo-3-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITHNMNGOHVILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275016 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-26-3 | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid

CAS Number: 56961-26-3

This guide provides a comprehensive technical overview of 2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, potential applications, and analytical methodologies.

Introduction and Core Properties

This compound (C₇H₄BrClO₂) is a substituted benzoic acid derivative featuring both bromine and chlorine atoms on the aromatic ring.[1][2][3] This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis.[1]

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56961-26-3 | [1][4][5] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2][3] |

| Molecular Weight | 235.47 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (typical) | [6] |

| Purity | Typically available in ≥97% purity | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

Synthesis and Reaction Pathways

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established principles of organic chemistry, particularly electrophilic aromatic substitution on substituted benzoic acids.

A potential synthetic pathway could involve the bromination of 3-chlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups on the aromatic ring are crucial in determining the regioselectivity of the bromination reaction.

Below is a generalized, hypothetical protocol for the synthesis of this compound. Note: This is a representative protocol and would require optimization and validation in a laboratory setting.

Hypothetical Laboratory-Scale Synthesis Protocol

Objective: To synthesize this compound via electrophilic bromination of 3-chlorobenzoic acid.

Materials:

-

3-Chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Ice

-

Distilled water

-

Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a fume hood, carefully dissolve 3-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water to remove residual acid.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Causality of Experimental Choices:

-

Sulfuric acid acts as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile.

-

N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Low-temperature addition of NBS is crucial to control the reaction rate and minimize the formation of undesired side products.

-

Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities.

Caption: Plausible synthetic route to this compound.

Applications in Research and Development

Halogenated benzoic acids are versatile building blocks in medicinal chemistry and materials science.[7] The presence of bromo and chloro substituents on the aromatic ring of this compound offers multiple avenues for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules.[1]

Pharmaceutical and Agrochemical Intermediate

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The halogen atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group provides a handle for forming amides, esters, or other derivatives, which is a common strategy in drug design to modulate properties such as solubility and biological activity.[1]

While specific drugs or pesticides derived from this exact molecule are not prominently cited in the available literature, its structural motifs are present in a wide range of biologically active compounds. The unique substitution pattern can influence the conformational preferences and electronic properties of the molecule, potentially leading to novel interactions with biological targets.

Materials Science

This compound can also be employed in the development of specialty polymers and dyes.[1] The bromo and chloro substituents can be used to tune the electronic and physical properties of the resulting materials.[1]

Caption: Potential applications of this compound.

Analytical Methodologies

The purity and identity of this compound are critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method would be the standard approach.

Generalized HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Temperature: Ambient or controlled (e.g., 30 °C).

This method would separate this compound from its starting materials, isomers, and other potential impurities.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, with chemical shifts and coupling patterns determined by the substitution pattern.

-

¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the carboxyl carbon and the halogen-substituted aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and vibrations associated with the substituted aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom.

Caption: Analytical workflow for this compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.

General Safety Recommendations:

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound, identified by CAS number 56961-26-3, is a valuable halogenated intermediate with significant potential in pharmaceutical and agrochemical research, as well as in materials science. While detailed literature on this specific isomer is limited, its chemical properties and reactivity can be inferred from the principles of organic chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this compound. As with any chemical synthesis and analysis, proper safety precautions and method validation are essential.

References

- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]

- 6. amadis.lookchem.com [amadis.lookchem.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern on the benzoic acid core provides a versatile scaffold for the development of novel pharmaceutical agents and other high-value chemical entities. The interplay of the bromo, chloro, and carboxylic acid functional groups dictates its reactivity, solubility, and interaction with biological targets. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination, grounded in established scientific principles.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 56961-26-3[1]

-

Molecular Formula: C₇H₄BrClO₂[1]

-

Molecular Weight: 235.46 g/mol [1]

Structure:

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

| Property | Value | Source/Method |

| Melting Point | 143-146 °C | Supplier Data |

| Boiling Point | ~330.4 °C | Predicted |

| pKa | ~2.50 | Predicted |

| Solubility | Soluble in methanol | Qualitative Data |

In-Depth Analysis and Experimental Determination

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. It is a fundamental property used for identification and as an indicator of purity.

This method relies on heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (typically < 2 °C) is indicative of a high-purity sample. Impurities tend to depress and broaden the melting range.

References

2-Bromo-3-chlorobenzoic acid molecular weight and formula

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a critical building block in various fields of chemical synthesis. Its utility is particularly pronounced in the realms of pharmaceutical drug discovery, agrochemical development, and materials science. The specific arrangement of the bromo, chloro, and carboxylic acid substituents on the benzene ring imparts unique reactivity and steric properties, making it a valuable intermediate for constructing complex molecular architectures. The presence of two distinct halogen atoms provides orthogonal handles for sequential, site-selective cross-coupling reactions, a cornerstone of modern medicinal chemistry.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its fundamental molecular properties, synthetic considerations with a focus on regioselectivity, robust analytical characterization protocols, and key applications.

Core Molecular Profile and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is the foundation for its effective use in research and development. These identifiers and physical characteristics are essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClO₂ | [1][2][3][4][5] |

| Molecular Weight | 235.47 g/mol | [1][4] |

| CAS Number | 56961-26-3 | [1][3][4] |

| IUPAC Name | This compound | [5] |

| Density | 1.809 g/cm³ | [2] |

| Boiling Point | 330.4 °C at 760 mmHg | [2] |

| Physical Form | Solid | |

| Storage Conditions | Room temperature, sealed in a dry environment |

The Challenge of Regioselectivity: Synthesis and Isomeric Differentiation

The synthesis of this compound is non-trivial due to the challenge of controlling regioselectivity during the halogenation of the aromatic ring. The existing substituents—the chloro group (ortho-, para-directing) and the carboxylic acid group (meta-directing)—exert competing electronic influences, which can lead to a mixture of isomeric products.

Causality of Experimental Choices: The primary challenge in synthesizing a specific di-halogenated benzoic acid isomer is overcoming the directing effects of the substituents. For instance, direct bromination of 3-chlorobenzoic acid would likely yield a mixture of products, with substitution occurring at positions ortho and para to the chlorine atom. Therefore, multi-step, directed synthesis strategies are often required to achieve the desired 2-bromo-3-chloro substitution pattern.

While a direct, high-yield synthesis for this compound is not widely published, a common strategy for related isomers involves the bromination of a substituted benzoic acid precursor. The following diagram illustrates a general workflow.

Caption: General workflow for the synthesis of bromochlorobenzoic acids.

Importance of Isomeric Purity: In drug development, the specific isomeric form of a molecule is critical, as different isomers can have vastly different pharmacological activities and toxicity profiles. Therefore, it is imperative to distinguish this compound from its common isomers.

| Isomer | CAS Number |

| This compound | 56961-26-3 |

| 3-Bromo-2-chlorobenzoic acid | 56961-27-4[6] |

| 2-Bromo-5-chlorobenzoic acid | 21739-93-5[7] |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2[8] |

| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 |

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the molecular structure and detect potential impurities, particularly isomers.

Caption: Workflow for analytical verification of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the substitution pattern of the aromatic ring and the presence of the carboxylic acid proton.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[9]

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum. The aromatic region (approx. 7.0-8.5 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) and coupling constants will be indicative of their relative positions.

-

A broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Seven distinct carbon signals are expected.

-

The carbonyl carbon of the carboxylic acid will appear significantly downfield (approx. 165-175 ppm).

-

The carbon atoms bonded to the halogens (C-Br and C-Cl) will have characteristic chemical shifts, which can be confirmed using predictive software or spectral databases.

-

-

Data Interpretation: Compare the observed chemical shifts and coupling constants with predicted values for the 2-bromo-3-chloro isomer to distinguish it from other isomers.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition through isotopic patterns.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).[9]

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and characteristic fragments.[9]

-

Data Analysis:

-

Molecular Ion Peak (M⁺): Look for a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern will be observed.

-

The primary peaks will be at m/z 234 (C₇H₄⁷⁹Br³⁵ClO₂), 236 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and 238 (C₇H₄⁸¹Br³⁷ClO₂). The relative intensities of this M, M+2, M+4 pattern are a definitive signature of a compound containing one bromine and one chlorine atom.

-

Fragmentation Pattern: Analyze the fragmentation pattern to further confirm the structure. A common fragment is the loss of the carboxylic acid group (-COOH).

-

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation: Prepare the sample using a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Obtain the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 800 cm⁻¹.

-

Applications in Drug Discovery and Materials Science

This compound is primarily used as an intermediate, not an end product. Its value lies in the synthetic handles it provides for building molecular complexity.

Key Applications:

-

Pharmaceutical Synthesis: It is an essential building block for creating novel therapeutic agents. The bromo and chloro groups can be selectively functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of diverse molecular fragments.[4][7]

-

Agrochemicals: The halogenated aromatic structure is a common motif in herbicides and pesticides, where it can enhance biological activity and metabolic stability.[4]

-

Dyes and Polymers: It is employed in the synthesis of specialty polymers and dyes, where the halogens can be used to tune electronic properties or serve as points of attachment for polymerization.[4]

Caption: Role as a building block in advanced chemical synthesis.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be followed. Based on data for its isomers, this compound should be handled with care.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10] It is toxic if swallowed.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the precise arrangement of its functional groups. While its synthesis requires careful control of regioselectivity, its potential as a building block in drug discovery and materials science is significant. A thorough analytical characterization using orthogonal techniques such as NMR, MS, and IR is not merely a quality control step but a critical requirement to ensure isomeric purity, which is paramount for reproducible and reliable research outcomes. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile compound into their synthetic and developmental workflows.

References

- 1. This compound [oakwoodchemical.com]

- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]

- 5. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis pathways for 2-Bromo-3-chlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorobenzoic Acid

Abstract

This compound is a key halogenated aromatic carboxylic acid serving as a versatile intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern allows for the strategic introduction of further functionalities, making it a valuable precursor for targeted molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core methodologies: Directed ortho-Metalation (DoM), the Sandmeyer Reaction, and the oxidation of a toluene precursor. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 56961-26-3 | [3][4] |

| Molecular Formula | C₇H₄BrClO₂ | [3][5] |

| Molecular Weight | 235.46 g/mol | [3][6] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 143-146 °C | [4] |

| Boiling Point | 330.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.809 g/cm³ (Predicted) | [3] |

| InChIKey | SITHNMNGOHVILG-UHFFFAOYSA-N | [5] |

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several distinct precursors, each pathway offering unique advantages and challenges. We will explore the three most scientifically robust and practical routes.

Pathway 1: Directed ortho-Metalation (DoM) of 3-Chlorobenzoic Acid

This modern and elegant approach leverages the directing ability of the carboxylate group to achieve highly regioselective bromination at the C-2 position. The strategy involves deprotonation of both the carboxylic acid and the C-2 position to form a stable dianion, which is then quenched with an electrophilic bromine source.

Causality and Mechanistic Insight: Upon treatment with a strong, hindered lithium amide base, 3-chlorobenzoic acid is first deprotonated at the acidic carboxylic proton. The resulting lithium carboxylate is a powerful ortho-directing group. A second equivalent of the base then abstracts the most acidic aromatic proton, which is at the C-2 position, activated by both the carboxylate and the inductive effect of the C-3 chlorine.[7][8] This forms a lithium 3-chloro-2-lithiobenzoate dianion. This dianion is stable at low temperatures and can be trapped with an electrophile.[8] The use of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is critical to prevent nucleophilic attack on the aromatic ring.[9]

Experimental Protocol: ortho-Metalation and Bromination

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -50 °C in a dry ice/acetone bath.

-

Base Addition: A solution of lithium diisopropylamide (LDA) (2.1 equivalents) in THF is added slowly to the flask.

-

Substrate Addition: A solution of 3-chlorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -50 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the dianion.

-

Electrophilic Quench: A solution of a suitable brominating agent, such as 1,2-dibromotetrachloroethane or N-bromosuccinimide (NBS) (1.2 equivalents), in THF is added slowly. The reaction is stirred for an additional 2-3 hours at -50 °C.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is acidified with 2M HCl and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization (e.g., from aqueous ethanol) to yield pure this compound.[10]

Diagram of the Directed ortho-Metalation Pathway

Caption: Directed ortho-metalation of 3-chlorobenzoic acid.

Pathway 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic primary amine into a halide via a diazonium salt intermediate.[11][12] For this synthesis, the readily available precursor is 2-amino-3-chlorobenzoic acid.

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[13] The diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, this salt is treated with a copper(I) bromide (CuBr) solution. The reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas.[14] The aryl radical then abstracts a bromine atom from the resulting copper(II) bromide, regenerating the copper(I) catalyst and forming the final aryl bromide product.[11][14]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization (Step 1):

-

2-Amino-3-chlorobenzoic acid (1.0 equivalent) is suspended in a mixture of water and concentrated hydrobromic acid (HBr, ~3 equivalents).

-

The suspension is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) is added dropwise, ensuring the temperature never exceeds 5 °C. The reaction is stirred for 30 minutes at this temperature until a clear solution of the diazonium salt is formed.

-

-

Copper(I) Bromide Preparation: In a separate flask, a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in concentrated HBr is prepared.

-

Sandmeyer Reaction (Step 2):

-

The cold diazonium salt solution is added slowly in portions to the stirred CuBr solution.

-

Effervescence (evolution of N₂ gas) will be observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Isolation and Purification:

-

The reaction mixture is cooled, and the precipitated crude product is collected by vacuum filtration.

-

The solid is washed with cold water to remove inorganic salts.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or aqueous ethanol) to yield this compound.[15][16]

-

Diagram of the Sandmeyer Reaction Pathway

Caption: Synthesis via the Sandmeyer reaction.

Pathway 3: Oxidation of 2-Bromo-3-chlorotoluene

This pathway represents a classic functional group transformation. If the corresponding toluene derivative, 2-bromo-3-chlorotoluene, is available, its methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent.

Causality and Mechanistic Insight: The benzylic position (the methyl group attached to the aromatic ring) is susceptible to oxidation due to the stability of the benzylic radical or cationic intermediates formed during the reaction. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effectively convert the methyl group to a carboxylic acid.[17] The reaction is typically performed in an aqueous or mixed solvent system under neutral, alkaline, or acidic conditions, often requiring heat to proceed to completion. The permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, which is a visual indicator of reaction progress.

Experimental Protocol: Benzylic Oxidation

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 2-bromo-3-chlorotoluene (1.0 equivalent) is suspended in a mixture of water and a co-solvent like pyridine or acetic acid.

-

Oxidant Addition: Potassium permanganate (KMnO₄, ~3-4 equivalents) is added portion-wise to the stirred, heated mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The mixture is refluxed for several hours until the purple color of the permanganate ion has disappeared, and a brown precipitate of MnO₂ has formed.

-

Work-up:

-

The hot reaction mixture is filtered to remove the MnO₂ precipitate. The filter cake is washed with hot water.

-

The combined filtrate is cooled and then acidified with a strong acid (e.g., concentrated HCl).

-

-

Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Diagram of the Oxidation Pathway

Caption: Synthesis via oxidation of the toluene precursor.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on several factors, including the availability of starting materials, scalability, and desired purity.

| Parameter | Pathway 1: Directed ortho-Metalation | Pathway 2: Sandmeyer Reaction | Pathway 3: Oxidation |

| Starting Material | 3-Chlorobenzoic Acid | 2-Amino-3-chlorobenzoic Acid | 2-Bromo-3-chlorotoluene |

| Key Reagents | Hindered lithium amide base (LDA), cryo-solvents | Sodium nitrite, CuBr, strong acid | Strong oxidizing agent (KMnO₄) |

| Regioselectivity | Excellent; highly specific to C-2 | Excellent; defined by amine position | Not applicable (functional group conversion) |

| Scalability | Moderate; requires strict cryogenic conditions | Good; well-established industrial process | Good; can be run on a large scale |

| Yield | Generally good to excellent | Good, but can be variable | Good to excellent |

| Safety Concerns | Pyrophoric organolithium reagents, cryogenic temperatures | Unstable diazonium salts (explosion risk if isolated/overheated) | Use of strong, potentially hazardous oxidizing agents |

| Key Advantage | High regioselectivity from a simple precursor | Reliable and well-documented transformation | Straightforward functional group conversion |

Conclusion

The synthesis of this compound can be successfully achieved through several robust chemical pathways. The Directed ortho-Metalation route offers a modern and highly selective method starting from 3-chlorobenzoic acid, ideal for laboratory-scale synthesis where precision is paramount. The Sandmeyer Reaction provides a classic and scalable route from the corresponding amino precursor, leveraging a century of procedural optimization. Finally, the Oxidation of 2-Bromo-3-chlorotoluene is a direct and effective method contingent on the availability of the substituted toluene starting material. The selection of the optimal pathway will be dictated by the specific constraints and objectives of the research or manufacturing campaign, including cost, scale, available equipment, and safety protocols.

References

- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. (2003) | Frederic Gohier [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]

- 10. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

- 17. Page loading... [guidechem.com]

Spectroscopic Data for 2-Bromo-3-chlorobenzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-3-chlorobenzoic acid. In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopic theory and comparative data from structurally related analogs to provide a robust, predictive framework for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Analysis

This compound is a dihalogenated benzoic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a chlorine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction pathways.

The substituents on the aromatic ring—carboxyl, bromo, and chloro groups—are all electron-withdrawing. The halogens withdraw electron density through induction, while the carboxylic acid group is a meta-director and deactivating group. These electronic effects significantly influence the chemical environment of the aromatic protons and carbons, which is reflected in the NMR spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a signal for the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the substituents. Generally, electron-withdrawing groups deshield aromatic protons, shifting their signals downfield (to a higher ppm value) compared to benzene (δ ~7.3 ppm).[1] The proton ortho to the carboxylic acid group (H-6) is expected to be the most downfield due to the strong deshielding effect of the carbonyl group. The relative positions of the other protons (H-4 and H-5) are influenced by the combined inductive effects of the bromine and chlorine atoms.

The expected splitting pattern is an AXM system, with each proton appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent-dependent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | > 10 | broad s | - |

| H-6 | 7.9 - 8.1 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 1.5 |

| H-4 | 7.6 - 7.8 | dd | J(ortho) ≈ 8.0, J(para) ≈ 0.5 |

| H-5 | 7.4 - 7.6 | t | J(ortho) ≈ 8.0 |

Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons.

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are predicted based on the additivity of substituent chemical shifts (SCS) derived from related compounds such as benzoic acid, chlorobenzene, and bromobenzene.[2] The carbons directly attached to the electronegative substituents (C-1, C-2, and C-3) will have their chemical shifts significantly affected. The carbonyl carbon is expected to appear in the typical range for carboxylic acids (165-185 ppm).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 132 - 136 |

| C-2 | 120 - 124 |

| C-3 | 133 - 137 |

| C-4 | 128 - 132 |

| C-5 | 130 - 134 |

| C-6 | 131 - 135 |

Note: These are estimated values based on additivity rules and data from similar compounds.[3][4] Actual values can vary.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Employ a pulse angle of 45-90 degrees.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.

Predicted IR Spectrum

The most prominent features will be a very broad O-H stretch from the carboxylic acid, often spanning from 2500 to 3300 cm⁻¹, due to hydrogen bonding.[5] A strong, sharp absorption corresponding to the C=O stretch will be present around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.[6] The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Predicted IR Data

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |

| Carbonyl | C=O stretch | ~1700 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3030-3100 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1200-1300 | Medium |

| Aryl Halide | C-Cl stretch | 700-800 | Strong |

| Aryl Halide | C-Br stretch | 600-700 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion will appear as a cluster of peaks.[7] The most abundant peak will be [M]⁺, followed by [M+2]⁺ and [M+4]⁺ peaks with a characteristic intensity ratio.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), and carbon monoxide (-CO).[8] The presence of halogens will also influence fragmentation, with the potential loss of Br or Cl radicals.

Predicted Mass Spectrometry Data

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment |

| 234 | [C₇H₄⁷⁹Br³⁵ClO₂]⁺˙ (Molecular Ion) |

| 217 | [C₇H₃⁷⁹Br³⁵ClO]⁺ |

| 189 | [C₆H₃⁷⁹Br³⁵Cl]⁺˙ |

| 154 | [C₆H₃⁷⁹Br]⁺ |

| 110 | [C₆H₃³⁵Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The table shows fragments with the most abundant isotopes. The full spectrum will show isotopic clusters for all bromine and chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).

-

Instrumentation: Use a mass spectrometer capable of high resolution to confirm the elemental composition of the ions (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides rich fragmentation information. ESI is a softer technique that is useful for confirming the molecular weight.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic analysis of this compound can be effectively predicted through the application of fundamental spectroscopic principles and comparison with related molecules. The ¹H and ¹³C NMR spectra are expected to show distinct signals for each proton and carbon, with chemical shifts influenced by the electron-withdrawing substituents. The IR spectrum will be characterized by the strong absorptions of the carboxylic acid group, and the mass spectrum will display a unique isotopic pattern for the molecular ion and its fragments due to the presence of both bromine and chlorine. This guide provides a comprehensive framework for the identification and characterization of this compound in a research setting.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Crystal Structure of 2-Bromo-3-chlorobenzoic Acid

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 2-Bromo-3-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties. This document will navigate through the synthesis of the compound, the critical process of crystal growth, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of the resulting molecular and supramolecular architecture.

Introduction: The Significance of Crystalline Architecture

In the realm of pharmaceutical and materials science, the three-dimensional arrangement of molecules in a crystalline solid is of paramount importance. This crystal structure dictates a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development.[1] For a molecule such as this compound, a halogenated aromatic carboxylic acid, the interplay of various intermolecular interactions is expected to govern its crystal packing. Understanding these interactions provides a roadmap for crystal engineering and the design of novel crystalline forms with tailored properties. This guide will present a hypothetical, yet methodologically rigorous, pathway to elucidate the crystal structure of this compound, from its synthesis to the intricate details of its solid-state assembly.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the selective bromination of 3-chlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups on the aromatic ring are key to achieving the desired substitution pattern.

Proposed Synthetic Protocol:

-

Starting Material: 3-chlorobenzoic acid.

-

Reaction: Electrophilic aromatic substitution (bromination).

-

Reagents: N-Bromosuccinimide (NBS) as the bromine source and a strong acid catalyst, such as concentrated sulfuric acid. The use of NBS is preferable to liquid bromine for its ease of handling and selectivity.

-

Procedure:

-

Dissolve 3-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath.

-

Slowly add N-Bromosuccinimide in portions while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate, wash with cold water to remove any residual acid, and dry under vacuum.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

This synthetic approach is based on established methods for the halogenation of benzoic acid derivatives.[2][3]

The Art and Science of Single Crystal Growth

The acquisition of a high-quality single crystal is often the most challenging step in determining a crystal structure.[1] For this compound, a variety of crystallization techniques can be explored.[4][5] The choice of solvent is critical, and a systematic screening of different solvents and solvent mixtures is recommended.

Experimental Protocol for Crystallization:

-

Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).

-

Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

The rationale behind these techniques is to achieve a state of supersaturation slowly, which allows for the orderly growth of a single crystal rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6] A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction data.[7] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.[9]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).[7]

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The processed diffraction data, which contains the amplitudes of the scattered X-rays but not their phases (the "phase problem"), is used to solve and refine the crystal structure.[10][11]

Structure Solution and Refinement Workflow:

-

Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.[10] These methods use statistical relationships between the reflection intensities to derive initial phase estimates.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[6] This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors.

The Crystal and Molecular Structure of this compound: A Hypothetical Analysis

While a specific crystal structure for this compound is not publicly available at the time of writing, we can predict its key structural features based on the known behavior of related halogenated benzoic acids.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Chemical formula | C₇H₄BrClO₂ |

| Formula weight | 235.47 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 738 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.11 |

Molecular Structure:

The molecule would consist of a benzene ring substituted with a carboxylic acid group, a bromine atom, and a chlorine atom at positions 1, 2, and 3, respectively. The steric hindrance between the adjacent bromine and chlorine atoms and the carboxylic acid group might lead to a slight twisting of the carboxylic acid group out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing:

The crystal packing of this compound is likely to be dominated by a combination of strong hydrogen bonds and weaker halogen bonds.[12][13]

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common and robust supramolecular synthon in carboxylic acids.

-

Halogen Bonding: The bromine and chlorine atoms, particularly the bromine due to its higher polarizability, can act as halogen bond donors, forming C-Br···O or C-Cl···O interactions with the oxygen atoms of the carboxylic acid groups of neighboring molecules.[12] These interactions, although weaker than hydrogen bonds, are highly directional and play a crucial role in organizing the molecules in the crystal lattice.

-

π-π Stacking: The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these interactions will result in a complex three-dimensional network, the specifics of which can only be definitively determined through experimental structure elucidation.

Conclusion and Future Perspectives

This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. The principles and protocols described are grounded in established crystallographic and synthetic methodologies. The elucidation of the crystal structure of this and related compounds is not merely an academic exercise; it provides fundamental insights that are crucial for the rational design of new materials and pharmaceutical products with optimized solid-state properties. Future work could involve the experimental execution of the described workflow to obtain the actual crystal structure and to validate the predictions made regarding its intermolecular interactions. Such studies contribute significantly to the growing body of knowledge in crystal engineering and our ability to control the architecture of matter at the molecular level.

References

- 1. sptlabtech.com [sptlabtech.com]

- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. fiveable.me [fiveable.me]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Chemical Landscape: A Comprehensive Safety and Handling Guide for 2-Bromo-3-chlorobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Note on Isomeric Data: Direct, comprehensive toxicological and safety data for 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3) is not extensively available. This guide has been constructed by leveraging data from its closely related isomers, primarily 5-Bromo-2-chlorobenzoic acid (CAS No. 21739-92-4) and 3-Bromo-2-chlorobenzoic acid (CAS No. 56961-27-4). This approach provides a robust safety framework based on established principles for similar chemical structures. However, it is imperative that all handling and experimental procedures are preceded by a thorough, compound-specific risk assessment.

Substance Identification and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure lends it to applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its fundamental properties is the first step in ensuring safe handling.

| Property | Data | Source Isomer/Note |

| Molecular Formula | C₇H₄BrClO₂ | Target Compound |

| Molecular Weight | 235.46 g/mol | Target & Isomers[1][2] |

| Appearance | White to Beige Powder/Solid | 5-Bromo-2-chlorobenzoic acid[1][3][4] |

| Melting Point | 154.00 - 156.00 °C / 309.2 - 312.8 °F | 5-Bromo-2-chlorobenzoic acid[3][4] |

| Solubility | No information available | |

| Stability | Stable under normal, recommended storage conditions | 5-Bromo-2-chlorobenzoic acid[1][5] |

Hazard Identification and GHS Classification

Based on data from its isomers, this compound should be treated as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion or contact. The Globally Harmonized System (GHS) classification, derived from isomer data, is summarized below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source Isomer(s) |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | 5-Bromo-2-chlorobenzoic acid[1][3][4][6] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | GHS07 | Warning | H319: Causes serious eye irritation | 5-Bromo-2-chlorobenzoic acid[1][3][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation | 5-Bromo-2-chlorobenzoic acid[1][3][4][6] |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed | 3-Bromo-2-chlorobenzoic acid[2][7][8] |

| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin | 3-Bromo-2-chlorobenzoic acid[2][7][8] |

| Acute Toxicity, Inhalation | 4 | GHS07 | Warning | H332: Harmful if inhaled | 3-Bromo-2-chlorobenzoic acid[2][7][8] |

Precautionary Statements: Key precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

First Aid Measures: A Self-Validating Response System

Rapid and appropriate first aid is critical in mitigating exposure. The following protocols are designed for immediate action.

-

Inhalation: If dust is inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[1][3][4][6] If breathing becomes difficult or stops, administer artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: This compound causes skin irritation.[1][6] Upon contact, immediately take off all contaminated clothing.[5] Gently wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4][6] If skin irritation persists, seek medical advice.[1][3][4]

-

Eye Contact: This compound causes serious eye irritation.[1][6] Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][4] Remove contact lenses if present and easy to do so.[1][3][4] Continue rinsing and consult an ophthalmologist or seek immediate medical attention.[6][9]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water, provided the person is conscious.[1][6] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]

Experimental Workflow: Safe Handling and Storage Protocol

Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is to minimize aerosolization of the powder and prevent any direct contact.

Protocol: Safe Weighing and Dispensing of this compound

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and operational.[3] Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

-

Engineering Control Verification: Conduct all weighing and handling operations inside a certified chemical fume hood or a ventilated balance enclosure to control dust exposure.[5]

-

Dispensing: Use spark-proof tools and equipment to handle the solid material.[8] Avoid actions that generate dust, such as scraping or vigorous shaking. Use a scoop or spatula to gently transfer the material.

-

Cleaning: After dispensing, carefully clean the spatula and weighing vessel within the fume hood. Wipe down all surfaces of the balance and fume hood with a damp cloth to remove any residual dust.

-

Container Sealing: Tightly close the main container immediately after use to protect it from moisture and air.[1]

-

Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, sealed hazardous waste container.[3][4]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[1][5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][4][6] Keep away from incompatible materials such as strong oxidizing agents, direct sunlight, and moisture.[1][5]

Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense, supplemented by robust PPE.

-

Engineering Controls: A chemical fume hood or other local exhaust ventilation is required to keep airborne levels below exposure limits.[10]

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11]

-

Skin Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure.[1][6] A lab coat or other suitable protective clothing must be worn.[1][6][10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][10]

References

- 1. lobachemie.com [lobachemie.com]

- 2. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. biosynth.com [biosynth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

electrophilic substitution reactions of 2-Bromo-3-chlorobenzoic acid

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This disubstituted benzoic acid derivative presents a unique case for studying regioselectivity in EAS due to the presence of three distinct substituents with competing electronic and steric effects. This document will delve into the theoretical principles governing these reactions, predict the probable sites of electrophilic attack, and provide detailed, field-proven experimental protocols for key transformations including nitration, halogenation, and sulfonation. The insights contained herein are intended to equip researchers in medicinal chemistry, organic synthesis, and materials science with the predictive power and practical knowledge necessary to effectively utilize this compound as a versatile building block.

Introduction: The Structural and Electronic Landscape of this compound

This compound is an aromatic carboxylic acid featuring a unique substitution pattern that makes its reactivity in electrophilic aromatic substitution a subject of considerable interest. The benzene ring is substituted with three groups: a carboxylic acid group (-COOH), a bromine atom (-Br), and a chlorine atom (-Cl). Understanding the individual and collective influence of these substituents is paramount to predicting the outcome of any EAS reaction.

-

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director.[1][2] Its electron-withdrawing nature is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which pulls electron density out of the aromatic ring.

-

Halogens (-Br and -Cl): Halogens are a unique class of substituents in the context of EAS. They are deactivating due to their strong inductive electron-withdrawing effect (-I effect).[3][4] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons into the aromatic ring through resonance (+M effect), which helps to stabilize the arenium ion intermediate formed during the attack at these positions.[5]

The interplay of these directing effects on the this compound ring dictates the position of incoming electrophiles.

Mechanistic Considerations and Regiochemical Predictions

The general mechanism of electrophilic aromatic substitution proceeds via a two-step process:

-

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step of the reaction.[6][7]

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[8][9]

For this compound, there are three possible positions for electrophilic attack: C4, C5, and C6.

Analysis of Potential Sites of Electrophilic Attack:

-

Attack at C4: This position is ortho to the chlorine atom and meta to the bromine atom and the carboxylic acid group.

-

Attack at C5: This position is para to the bromine atom, meta to the chlorine atom, and meta to the carboxylic acid group.

-

Attack at C6: This position is ortho to the bromine atom and the carboxylic acid group, and meta to the chlorine atom.

The deactivating nature of all three substituents will generally make this compound less reactive towards electrophilic substitution than benzene. However, the directing effects will favor certain positions over others. The carboxylic acid group strongly directs meta to itself, which would favor attack at the C5 position. The halogen substituents, being ortho, para-directors, will also influence the regioselectivity. The bromine at C2 directs to C4 (ortho) and C6 (ortho), while the chlorine at C3 directs to C5 (para) and C1 (already substituted).

Considering the powerful meta-directing effect of the carboxylic acid group and the para-directing effect of the chlorine atom, the C5 position is the most likely site of electrophilic attack . The arenium ion intermediate formed by attack at C5 would be the most stabilized. Attack at C4 and C6 would be less favored due to the proximity to the deactivating carboxylic acid group and less favorable resonance stabilization.

Key Electrophilic Substitution Reactions and Protocols

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[10]

Predicted Major Product: 5-Nitro-2-bromo-3-chlorobenzoic acid.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound (1 equivalent) to concentrated sulfuric acid at 0-5 °C.

-

Stir the mixture until the solid has completely dissolved.

-

Slowly add a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes based on nitric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.

| Reagent | Molar Ratio | Key Function |

| This compound | 1 | Substrate |

| Concentrated Nitric Acid | 1.1 | Source of nitronium ion |

| Concentrated Sulfuric Acid | Excess | Catalyst, dehydrating agent |

Halogenation (Bromination)

Halogenation involves the introduction of a halogen atom (e.g., Br) onto the aromatic ring. A Lewis acid catalyst, such as FeBr₃, is typically required to polarize the halogen molecule and generate a more potent electrophile.[11]

Predicted Major Product: 2,5-Dibromo-3-chlorobenzoic acid.

Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the bromine color has discharged.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.

-